

Spectroscopic and Synthetic Profile of 2-chloro-N-phenylbenzamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-chloro-N-phenylbenzamide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed synthetic protocol for the characterization of **2-chloro-N-phenylbenzamide**. The information is curated for professionals in research and development, offering a consolidated resource for this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **2-chloro-N-phenylbenzamide**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopic Data

Table 1: ¹H NMR (400 MHz, CDCl₃) chemical shifts (δ) and coupling constants (J) for **2-chloro-N-phenylbenzamide**.^{[1][2]}

Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
7.88	bs	-	NH
7.77	dd	1.8, 7.4	Aromatic CH
7.64-7.66	m	-	Aromatic CH (2H)
7.36-7.47	m	-	Aromatic CH (5H)
7.16-7.20	m	-	Aromatic CH

¹³C NMR Spectroscopic Data

Table 2: ¹³C NMR (100 MHz, CDCl₃) chemical shifts (δ) for **2-chloro-N-phenylbenzamide**.[\[1\]](#)
[\[2\]](#)

Chemical Shift (ppm)	Assignment
164.8	C=O
137.7	Aromatic Cq
135.4	Aromatic Cq
131.6	Aromatic CH
130.7	Aromatic Cq
130.4	Aromatic CH
130.2	Aromatic CH
129.1	Aromatic CH
124.9	Aromatic CH
120.3	Aromatic CH

IR Spectroscopic Data

Table 3: Characteristic IR absorption bands for **2-chloro-N-phenylbenzamide**.[\[3\]](#)

Wavenumber (cm ⁻¹)	Functional Group
3238, 3187, 3134	N-H Stretch
3078, 2980	Aromatic C-H Stretch
1651	C=O Stretch (Amide I)
1599, 1546, 1488	Aromatic C=C Stretch / N-H Bend (Amide II)
1329	C-N Stretch
768, 691	C-Cl Stretch / Aromatic C-H Bend

Mass Spectrometry Data

Table 4: Mass spectrometry data (GC/MS) for **2-chloro-N-phenylbenzamide**.[\[1\]](#)[\[2\]](#)

m/z	Assignment
231	[M] ⁺ (Molecular Ion)
232.0529	[M+H] ⁺ (Calculated)
232.0521	[M+H] ⁺ (Found)

Experimental Protocols

This section details the methodologies for the synthesis of **2-chloro-N-phenylbenzamide** and the acquisition of the presented spectroscopic data.

Synthesis of 2-chloro-N-phenylbenzamide

2-chloro-N-phenylbenzamide can be synthesized via the acylation of aniline with 2-chlorobenzoyl chloride.[\[1\]](#)[\[2\]](#)[\[4\]](#)

Materials:

- 2-chlorobenzoyl chloride
- Aniline

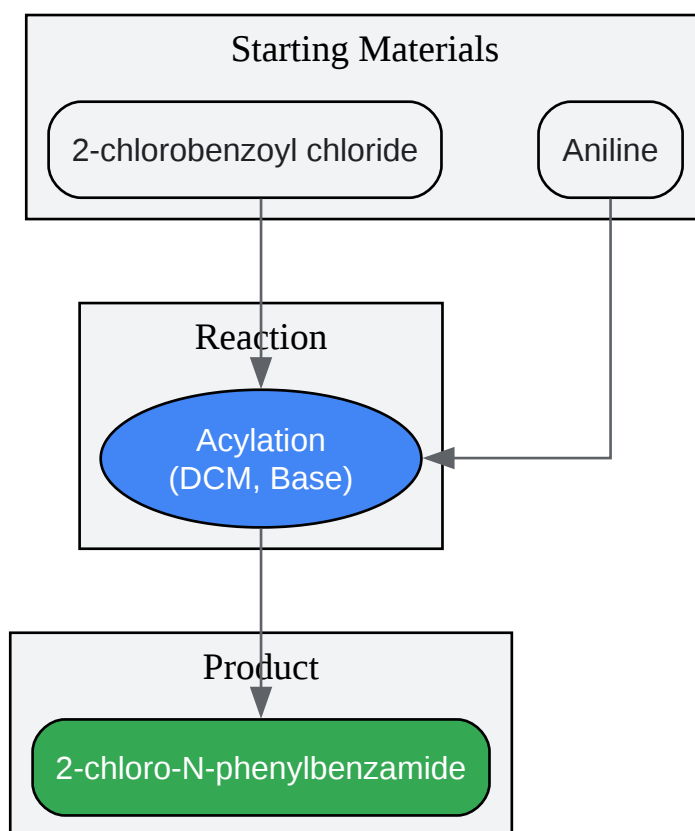
- Anhydrous dichloromethane (DCM) or other suitable solvent
- Base (e.g., pyridine or triethylamine)

Procedure:

- In a round-bottom flask, dissolve aniline (1.0 equivalent) in anhydrous dichloromethane.
- Add a suitable base (1.2 equivalents) to the solution.
- Cool the mixture in an ice bath.
- Slowly add a solution of 2-chlorobenzoyl chloride (1.1 equivalents) in anhydrous dichloromethane to the flask.
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is worked up by washing with 1 M HCl, saturated NaHCO_3 solution, and brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
- The crude product can be purified by recrystallization or column chromatography.

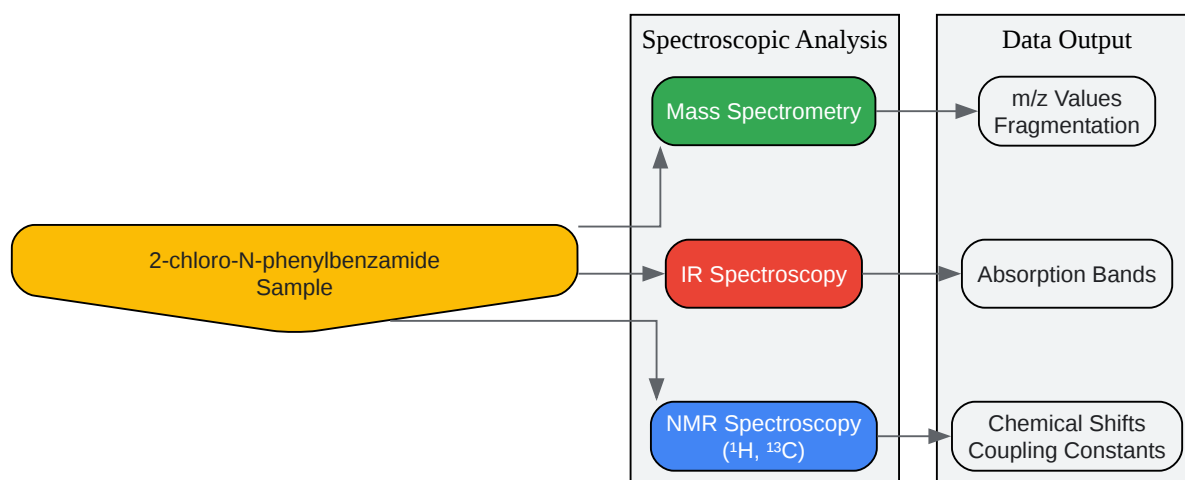
Visualizations

The following diagrams illustrate the synthetic pathway and a conceptual workflow for the spectroscopic analysis of **2-chloro-N-phenylbenzamide**.



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Caption: Synthesis of **2-chloro-N-phenylbenzamide**.



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Caption: Spectroscopic analysis workflow.

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